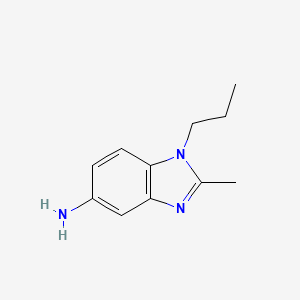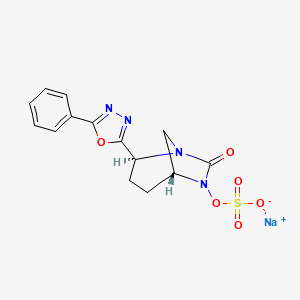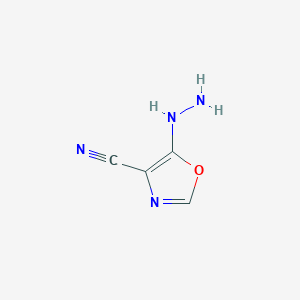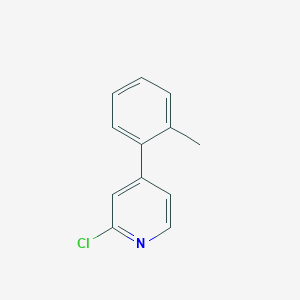
2-Chloro-4-(2-methylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(2-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-(2-methylphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2-Chloro-4-(2-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Major products include pyridine N-oxide derivatives.
科学研究应用
2-Chloro-4-(2-methylphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is studied for its potential antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-Chloro-4-(2-methylphenyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but fewer applications.
4-(2-Methylphenyl)pyridine: Lacks the chlorine substituent, resulting in different reactivity and applications.
Uniqueness
2-Chloro-4-(2-methylphenyl)pyridine is unique due to the presence of both a chlorine atom and a methylphenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic pathways and applications.
属性
CAS 编号 |
883874-67-7 |
|---|---|
分子式 |
C12H10ClN |
分子量 |
203.67 g/mol |
IUPAC 名称 |
2-chloro-4-(2-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-3-5-11(9)10-6-7-14-12(13)8-10/h2-8H,1H3 |
InChI 键 |
CITOQDHQXBDVAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


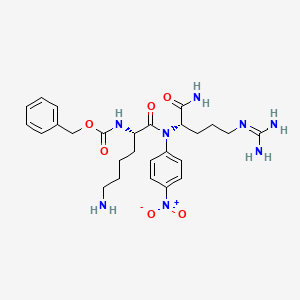
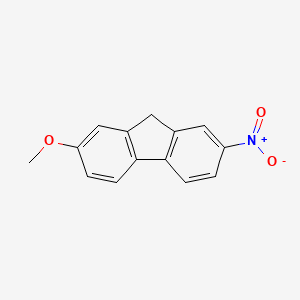
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
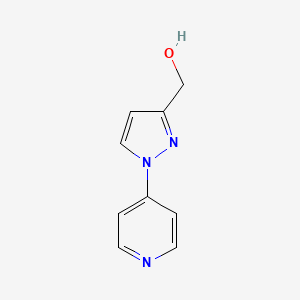
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
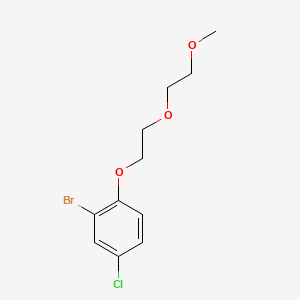
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)

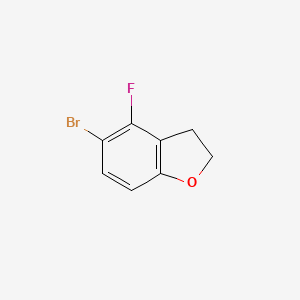
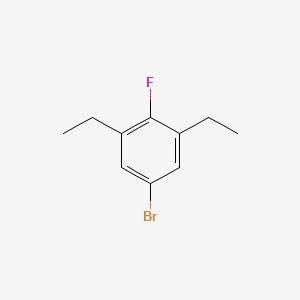
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
